3-丙基吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

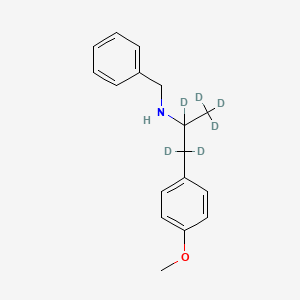

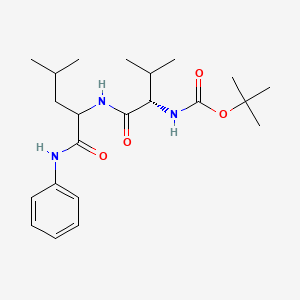

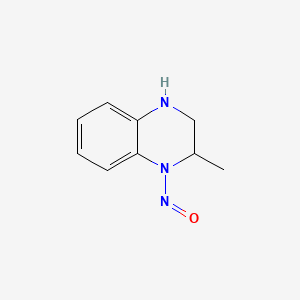

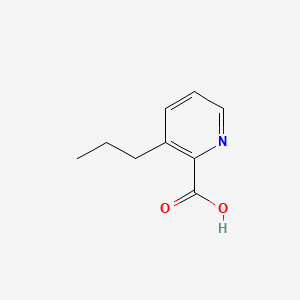

3-Propylpyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are organic compounds which are monocarboxylic derivatives of pyridine . The molecular formula of 3-Propylpyridine-2-carboxylic acid is C9H11NO2 and its molecular weight is 165.192.

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives has been studied extensively . For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) has been used as a coformer to pyridine carboxylic acid cocrystallization . Pyridine-2-carboxylic acid has also been used as an efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones .

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acid derivatives has been analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations have been used to reveal the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .

Chemical Reactions Analysis

The chemical reactions of carboxylic acid derivatives have been explored in various studies . For example, the catalytic reduction of carboxylic acid derivatives involving molecular hydrogen as the reducing agent can be promoted by heterogeneous and homogeneous catalysts . The reactions of carboxylic acids generally involve the O − H bond, the carbonyl bond, decarboxylation, and substitution on the R group .

Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids have been widely studied . Carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature

科学研究应用

光物理学和激发态动力学

使用理论量子化学方法探索了类似3-羟基吡啶甲酸(3-羟基吡啶-2-羧酸)等相关化合物的光物理学。这些研究突出了羧基在各种原子之间的质子传输中的重要性,影响了这些化合物的光物理学Rode & Sobolewski, 2012。

聚集诱导发光和传感应用

3-氨基吡啶-2-羧酸类化合物显示出聚集诱导发光(AIE)活性。这种现象归因于通过氢键限制分子内旋转和振动,增强了分子的刚性。这一特性已被用于开发基于AIE的荧光开启化学传感器,用于检测水介质中的Zn(II)离子Wang et al., 2016。

萃取和纯化过程

吡啶-3-羧酸,也称为烟酸,类似于3-丙基吡啶-2-羧酸,在食品、制药和生化等行业中至关重要。研究已经使用1-二辛基磷酸辛酯与各种稀释剂研究了萃取过程,探讨了不同因素对萃取效率的影响。这项研究对优化这类化合物的生产和纯化至关重要Kumar & Babu, 2009。

电催化羧化和可持续化学

对类似2-氨基-5-溴吡啶的化合物进行与CO2的电催化羧化研究突显了3-丙基吡啶-2-羧酸衍生物在可持续化学中的潜力。这些研究展示了在反应中使用离子液体,避免使用挥发性和有毒溶剂,提供了一种绿色的化学合成方法Feng et al., 2010。

属性

IUPAC Name |

3-propylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-10-8(7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBUVKDPPSGIGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723607 |

Source

|

| Record name | 3-Propylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylpyridine-2-carboxylic acid | |

CAS RN |

102879-48-1 |

Source

|

| Record name | 3-Propylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。